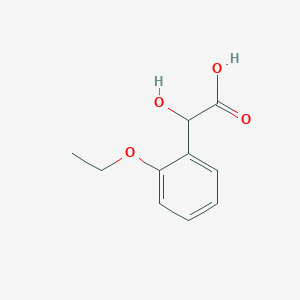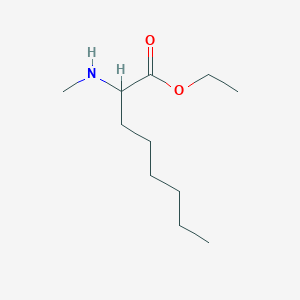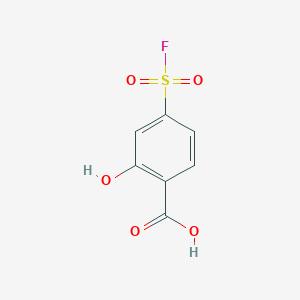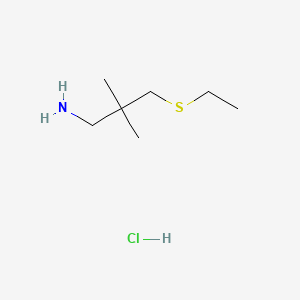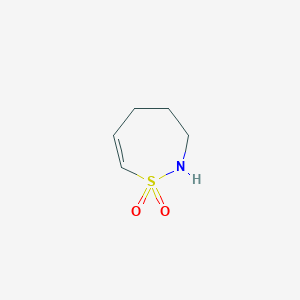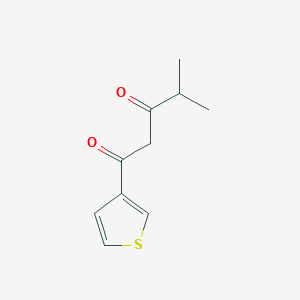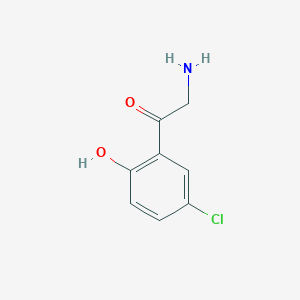![molecular formula C8H15ClFN B13524055 1-{6-Fluorospiro[3.3]heptan-2-yl}methanaminehydrochloride](/img/structure/B13524055.png)
1-{6-Fluorospiro[3.3]heptan-2-yl}methanaminehydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-{6-Fluorospiro[33]heptan-2-yl}methanamine hydrochloride is a synthetic organic compound characterized by a spirocyclic structure with a fluorine atom and an amine group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-{6-Fluorospiro[3.3]heptan-2-yl}methanamine hydrochloride typically involves multiple steps:
Formation of the Spirocyclic Core: The initial step involves the construction of the spirocyclic heptane core. This can be achieved through a cyclization reaction, often using a suitable dihalide precursor and a base to induce ring closure.
Introduction of the Fluorine Atom: The fluorine atom is introduced via a nucleophilic substitution reaction. A common method involves the use of a fluorinating agent such as diethylaminosulfur trifluoride (DAST) or Selectfluor.
Amination: The methanamine group is introduced through a reductive amination process. This involves the reaction of the spirocyclic ketone with an amine source in the presence of a reducing agent like sodium cyanoborohydride.
Hydrochloride Formation: Finally, the hydrochloride salt is formed by treating the free base with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Continuous flow chemistry and automated synthesis platforms could be employed to enhance efficiency and scalability.
化学反应分析
Types of Reactions
1-{6-Fluorospiro[3.3]heptan-2-yl}methanamine hydrochloride can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced to form secondary or tertiary amines using reducing agents such as lithium aluminum hydride.
Substitution: The fluorine atom can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles like thiols or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles like thiols, amines, and organometallic reagents.
Major Products
Oxidation: Imines, nitriles.
Reduction: Secondary or tertiary amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
1-{6-Fluorospiro[3.3]heptan-2-yl}methanamine hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of spirocyclic compounds.
Biology: Investigated for its potential as a ligand in receptor binding studies due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development targeting neurological disorders.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
作用机制
The mechanism of action of 1-{6-Fluorospiro[3.3]heptan-2-yl}methanamine hydrochloride depends on its application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The spirocyclic structure and fluorine atom can enhance binding affinity and specificity, influencing the compound’s pharmacokinetic and pharmacodynamic properties.
相似化合物的比较
Similar Compounds
1-{6-Chlorospiro[3.3]heptan-2-yl}methanamine hydrochloride: Similar structure but with a chlorine atom instead of fluorine.
1-{6-Bromospiro[3.3]heptan-2-yl}methanamine hydrochloride: Similar structure but with a bromine atom instead of fluorine.
1-{6-Methylspiro[3.3]heptan-2-yl}methanamine hydrochloride: Similar structure but with a methyl group instead of fluorine.
Uniqueness
1-{6-Fluorospiro[3.3]heptan-2-yl}methanamine hydrochloride is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. Fluorine atoms can enhance metabolic stability, increase lipophilicity, and improve binding interactions with biological targets, making this compound particularly valuable in drug discovery and development.
属性
分子式 |
C8H15ClFN |
|---|---|
分子量 |
179.66 g/mol |
IUPAC 名称 |
(2-fluorospiro[3.3]heptan-6-yl)methanamine;hydrochloride |
InChI |
InChI=1S/C8H14FN.ClH/c9-7-3-8(4-7)1-6(2-8)5-10;/h6-7H,1-5,10H2;1H |
InChI 键 |
XKSAJNPMFHYKMP-UHFFFAOYSA-N |
规范 SMILES |
C1C(CC12CC(C2)F)CN.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![Tert-butyl 4-[3-(chlorosulfonyl)propyl]piperazine-1-carboxylate](/img/structure/B13524004.png)
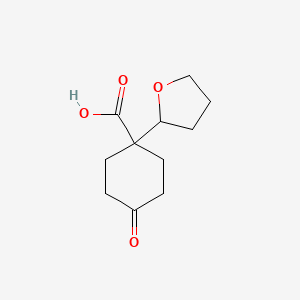
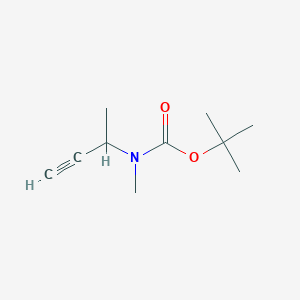
![3-[4-(Bromomethyl)phenoxy]benzonitrile](/img/structure/B13524015.png)
